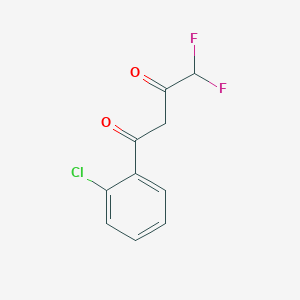

1-(2-Chlorophenyl)-4,4-difluorobutane-1,3-dione

Description

1-(2-Chlorophenyl)-4,4-difluorobutane-1,3-dione (CAS: 18931-61-8) is a fluorinated β-diketone characterized by a 2-chlorophenyl substituent at position 1 and two fluorine atoms at position 4 of the butane-1,3-dione backbone. Its molecular formula is C₁₀H₇ClF₂O₂, with a molecular weight of 242.61 g/mol . This compound is widely used in organic synthesis, particularly as a ligand or intermediate in coordination chemistry and pharmaceutical research due to its electron-withdrawing substituents, which enhance stability and reactivity in metal complexes .

Properties

IUPAC Name |

1-(2-chlorophenyl)-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2O2/c11-7-4-2-1-3-6(7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLIUMUGPSUQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-4,4-difluorobutane-1,3-dione typically involves the reaction of 2-chlorobenzoyl chloride with difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-4,4-difluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an average cell growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines when assessed by the National Cancer Institute (NCI) .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Research indicates that the presence of the chlorophenyl group enhances the lipophilicity and biological activity of the compound, facilitating its interaction with cellular targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-(2-Chlorophenyl)-4,4-difluorobutane-1,3-dione can be achieved through various methods, including:

- Microwave-Assisted Synthesis : This method allows for rapid synthesis with high yields. For example, reactions involving iodine and thiourea under microwave irradiation have yielded up to 75% of the desired product in a short time frame .

- Enzymatic Reactions : The use of enzymes such as ω-transaminase from Paracoccus denitrificans has been explored for the synthesis of derivatives, indicating potential for green chemistry applications .

Characterization Techniques

Characterization of synthesized compounds typically includes:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound .

Material Science Applications

Polymeric Composites

The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Research indicates that fluorinated compounds can improve the hydrophobicity and chemical resistance of polymers .

Environmental Chemistry

Role in Green Chemistry

The compound's synthesis via microwave-assisted methods exemplifies its role in green chemistry initiatives. These methods reduce solvent use and energy consumption while maintaining high yields, aligning with sustainable practices in chemical manufacturing .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(2-Chlorophenyl)-4,4-difluorobutane-1,3-dione and its analogs:

Substituent Effects on Reactivity and Stability

- Halogen Position and Quantity: The 2-chlorophenyl group in the target compound introduces steric hindrance and moderate electron withdrawal, favoring keto-enol tautomerism . In contrast, the 3,4-dichlorophenyl analog exhibits stronger electron withdrawal but reduced solubility due to increased hydrophobicity . Fluorine Substitution: Replacing one fluorine with a chlorine atom (e.g., 4-chloro-4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione) introduces mixed halogen effects, balancing reactivity and stability .

Aromatic Group Variations :

- Thiophene-Substituted Analogs : The sulfur atom in thiophene enhances π-electron delocalization, making these derivatives more reactive in cyclization reactions compared to chlorophenyl variants .

- Benzodioxol-Substituted Analogs : The oxygen-rich benzodioxol group improves thermal stability and solubility in aprotic solvents, advantageous for pharmaceutical applications .

Physicochemical Properties

Molecular Weight and Solubility :

- Increasing halogen content (e.g., trifluoro vs. difluoro) correlates with higher molecular weight and lower polarity, reducing solubility in polar solvents like water .

- The benzodioxol derivative (MW 242.18 g/mol) shows comparable molecular weight to the target compound but superior solubility in dimethyl sulfoxide (DMSO) due to its oxygenated structure .

- Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability than non-fluorinated analogs. For example, the trifluoro-substituted compound (CAS 250606-32-7) decomposes at ~250°C, whereas the benzodioxol analog remains stable up to 300°C .

Biological Activity

1-(2-Chlorophenyl)-4,4-difluorobutane-1,3-dione is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a difluorobutane-1,3-dione backbone and a chlorophenyl substituent, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H7ClF2O2

- Molecular Weight : Approximately 232.61 g/mol

- Structure : The compound features a butane backbone with two keto groups at the first and third positions, contributing to its reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are essential for drug metabolism. This inhibition suggests potential applications in pharmacology to modify the metabolic pathways of co-administered drugs.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

- Anticancer Potential : Research is ongoing to explore its efficacy in cancer treatment. The compound may interfere with cell signaling pathways critical for cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C19 | |

| Antimicrobial | Exhibits activity against various bacterial strains | |

| Anticancer | Potential to disrupt cancer cell signaling |

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, it was found to effectively inhibit the growth of several pathogenic bacteria. The mechanism was linked to the compound's ability to disrupt bacterial enzyme function, leading to impaired metabolic processes. Further testing is required to determine its efficacy in vivo and potential resistance development.

Case Study: Pharmacokinetics

Pharmacokinetic studies have indicated that this compound interacts with P-glycoprotein, suggesting that it may influence drug absorption and distribution in the body. This property is crucial for understanding how this compound might affect the pharmacokinetics of other drugs when used concurrently.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-chlorophenyl)-4,4-difluorobutane-1,3-dione in high purity for research purposes?

- Methodological Answer : The compound can be synthesized via fluorination of precursor 1,3-diketones or through Claisen condensation of appropriately substituted aryl acetates with fluorinated acetylating agents. For example, fluorinated 1,3-dicarbonyl analogs (e.g., trifluorobutane-1,3-diones) are often synthesized using Mn(III)-mediated radical additions to alkenes, as demonstrated in studies of structurally related compounds . Post-synthesis, high-purity isolation can be achieved via recrystallization or column chromatography, ensuring minimal contamination from regioisomers (e.g., 4-chlorophenyl derivatives, as noted in CAS registry variations) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal packing and bond geometry. For example, monoclinic symmetry (space group C2/c) was observed in a trifluorobutane-1,3-dione analog, with β angles near 112°, highlighting the planar nature of the 1,3-diketone moiety .

- NMR/IR spectroscopy : NMR identifies fluorine environments, while NMR distinguishes carbonyl carbons. IR confirms C=O stretching (~1700 cm) and C-F vibrations (~1100 cm).

- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict spectral data, as applied to fluorinated imidazole derivatives in prior studies .

Advanced Research Questions

Q. How do the electronic effects of the 2-chlorophenyl and difluoro substituents influence the compound’s reactivity in cycloaddition or radical reactions?

- Methodological Answer : The electron-withdrawing 2-chlorophenyl group increases electrophilicity at the diketone carbonyls, enhancing reactivity toward nucleophilic alkenes in cycloadditions. The difluoro substituent reduces steric hindrance compared to trifluoro analogs, potentially favoring regioselectivity in radical reactions. For instance, Mn(III) acetate–mediated additions to alkenes (e.g., thienyl or naphthyl derivatives) are sensitive to such electronic effects, as shown in trifluorobutane-1,3-dione studies . Kinetic studies comparing reaction rates with trifluoro vs. difluoro analogs are recommended to quantify substituent effects.

Q. How can researchers resolve discrepancies in reported spectral data or reactivity profiles of fluorinated 1,3-diketones?

- Methodological Answer : Contradictions often arise from:

- Regioisomeric impurities : For example, 2-chlorophenyl vs. 4-chlorophenyl derivatives may co-elute in chromatography, requiring HPLC-MS for differentiation .

- Reaction conditions : Radical reactions (e.g., with Mn(III)) are highly dependent on alkene freshness and solvent polarity, as noted in trifluorobutane-dione syntheses . Reproducibility requires strict control of these parameters.

- Crystallographic variations : Polymorphism or solvent inclusion in crystal lattices can alter XRD patterns, necessitating Rietveld refinement for phase identification .

Q. What computational approaches are validated for predicting the physicochemical properties of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reliably predicts molecular geometry, vibrational spectra, and nonlinear optical properties for fluorinated diketones. For example, DFT-optimized structures of fluorinated imidazoles showed <2% deviation from experimental XRD bond lengths . Solvent effects can be modeled using polarizable continuum models (PCM), while time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra for photochemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.